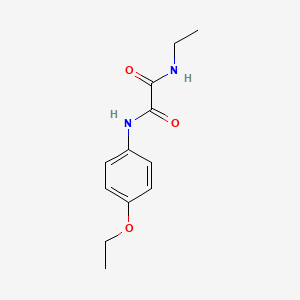![molecular formula C16H18N2O B4943080 N-[(3,4-dimethylphenyl)(phenyl)methyl]urea](/img/structure/B4943080.png)
N-[(3,4-dimethylphenyl)(phenyl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3,4-dimethylphenyl)(phenyl)methyl]urea, also known as DMFU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMFU is synthesized using a simple and efficient method, and its mechanism of action is still being studied. In
Wirkmechanismus
The mechanism of action of N-[(3,4-dimethylphenyl)(phenyl)methyl]urea is still being studied, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer research, N-[(3,4-dimethylphenyl)(phenyl)methyl]urea has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. In diabetes research, N-[(3,4-dimethylphenyl)(phenyl)methyl]urea has been shown to activate AMP-activated protein kinase (AMPK), which is a signaling pathway that regulates energy metabolism. In Alzheimer's disease research, N-[(3,4-dimethylphenyl)(phenyl)methyl]urea has been shown to reduce the activity of beta-secretase, which is an enzyme that plays a role in the formation of amyloid beta plaques.
Biochemical and Physiological Effects
N-[(3,4-dimethylphenyl)(phenyl)methyl]urea has been shown to have various biochemical and physiological effects in different disease models. In cancer research, N-[(3,4-dimethylphenyl)(phenyl)methyl]urea has been shown to induce cell cycle arrest, apoptosis, and autophagy. In diabetes research, N-[(3,4-dimethylphenyl)(phenyl)methyl]urea has been shown to improve glucose uptake, insulin sensitivity, and lipid metabolism. In Alzheimer's disease research, N-[(3,4-dimethylphenyl)(phenyl)methyl]urea has been shown to reduce inflammation, oxidative stress, and neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(3,4-dimethylphenyl)(phenyl)methyl]urea has several advantages for lab experiments, including its simple and efficient synthesis method, its potential therapeutic applications, and its ability to inhibit specific enzymes and signaling pathways. However, N-[(3,4-dimethylphenyl)(phenyl)methyl]urea also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for N-[(3,4-dimethylphenyl)(phenyl)methyl]urea research, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, the development of new drug delivery systems for N-[(3,4-dimethylphenyl)(phenyl)methyl]urea could improve its solubility and reduce its potential toxicity. Overall, N-[(3,4-dimethylphenyl)(phenyl)methyl]urea has significant potential as a therapeutic agent, and further research is needed to fully understand its properties and applications.
Synthesemethoden
N-[(3,4-dimethylphenyl)(phenyl)methyl]urea can be synthesized using a one-pot reaction between 3,4-dimethylbenzaldehyde, phenyl isocyanate, and potassium carbonate in acetonitrile. The reaction takes place at room temperature and produces N-[(3,4-dimethylphenyl)(phenyl)methyl]urea in high yields. The simplicity and efficiency of this method make N-[(3,4-dimethylphenyl)(phenyl)methyl]urea an attractive target for further research.
Wissenschaftliche Forschungsanwendungen
N-[(3,4-dimethylphenyl)(phenyl)methyl]urea has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, N-[(3,4-dimethylphenyl)(phenyl)methyl]urea has been shown to inhibit the growth of cancer cells and induce cell death. In diabetes research, N-[(3,4-dimethylphenyl)(phenyl)methyl]urea has been shown to improve insulin sensitivity and lower blood glucose levels. In Alzheimer's disease research, N-[(3,4-dimethylphenyl)(phenyl)methyl]urea has been shown to reduce amyloid beta plaque formation and improve cognitive function.
Eigenschaften
IUPAC Name |
[(3,4-dimethylphenyl)-phenylmethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11-8-9-14(10-12(11)2)15(18-16(17)19)13-6-4-3-5-7-13/h3-10,15H,1-2H3,(H3,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCFDKGKYNQDJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CC=CC=C2)NC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5527330 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2,4-dimethylphenyl)-2,5-pyrrolidinedione](/img/structure/B4943008.png)
![2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B4943017.png)
![N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4943033.png)

![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B4943050.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4943051.png)

![2,2'-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis[N-(4-methylphenyl)acetamide]](/img/structure/B4943061.png)
![5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4943065.png)
![N-(2-{[2-(3,4-dimethylphenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4943073.png)
![N~1~-cycloheptyl-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4943085.png)
![4-(2-{[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4943088.png)

![2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B4943116.png)